molecular formula C26H28ClN3O7S2 B299198 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

Cat. No. B299198
M. Wt: 594.1 g/mol
InChI Key: HEEKHHPKDIKBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide, commonly known as CEAPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CEAPA is a member of the sulfonamide family and is a potent inhibitor of certain enzymes.

Scientific Research Applications

CEAPA has been studied for its potential applications in various fields, including cancer therapy, enzyme inhibition, and drug discovery. Studies have shown that CEAPA can inhibit the activity of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases, which are involved in various physiological and pathological processes. Inhibition of these enzymes has been proposed as a strategy for the treatment of cancer, osteoporosis, and other diseases.

Mechanism of Action

The mechanism of action of CEAPA involves its binding to the active site of the target enzyme, thereby inhibiting its activity. The sulfonamide group of CEAPA interacts with the zinc ion present in the active site of carbonic anhydrase, while the phenyl ring of CEAPA interacts with the hydrophobic pocket of matrix metalloproteinases.
Biochemical and Physiological Effects
CEAPA has been shown to have various biochemical and physiological effects, depending on the target enzyme. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are involved in the regulation of pH in various tissues. Inhibition of matrix metalloproteinases can lead to a decrease in the degradation of extracellular matrix proteins, which are involved in various physiological processes such as tissue remodeling and wound healing.

Advantages and Limitations for Lab Experiments

CEAPA has several advantages for lab experiments, including its high potency and selectivity towards certain enzymes. However, CEAPA also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity towards certain cell types.

Future Directions

There are several future directions for the study of CEAPA, including the development of more potent and selective analogs, the investigation of its potential applications in drug discovery and enzyme inhibition, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of CEAPA as a tool for the study of enzyme function and regulation in various biological systems could also be explored.
In conclusion, CEAPA is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CEAPA could lead to the development of new therapies for various diseases and the elucidation of the molecular mechanisms underlying enzyme function and regulation.

Synthesis Methods

The synthesis of CEAPA involves several steps, starting from the condensation of 4-chlorobenzenesulfonyl chloride with 4-ethoxyaniline, followed by the reaction of the resulting compound with 4-morpholinobenzenesulfonyl chloride. The final product is obtained after purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.

properties

Product Name

2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

Molecular Formula

C26H28ClN3O7S2

Molecular Weight

594.1 g/mol

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C26H28ClN3O7S2/c1-2-37-23-9-7-22(8-10-23)30(39(34,35)25-11-3-20(27)4-12-25)19-26(31)28-21-5-13-24(14-6-21)38(32,33)29-15-17-36-18-16-29/h3-14H,2,15-19H2,1H3,(H,28,31)

InChI Key

HEEKHHPKDIKBND-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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